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molecular formula C6H6ClNO B1314996 4-Chloro-2-methylpyridine 1-oxide CAS No. 696-08-2

4-Chloro-2-methylpyridine 1-oxide

Cat. No. B1314996
M. Wt: 143.57 g/mol
InChI Key: GAILJAVYTROIFN-UHFFFAOYSA-N
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Patent
US05114955

Procedure details

15.4 g (0.1 mol) of 4-nitro-2-picoline-N-oxide are added in portions at 0° C. to 75 ml of acetyl chloride. On warming to room temperature, a clear solution results which is added dropwise to ice with stirring. After adding K2CO3, the mixture is extracted several times using dichloromethane and ethyl acetate. After evaporating, the product is purified chromatographically on silica gel. The oil obtained crystallizes on standing, m.p. 37° C.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=[C:6]([CH3:11])[N+:7]([O-:10])=[CH:8][CH:9]=1)([O-])=O.C([Cl:15])(=O)C.C([O-])([O-])=O.[K+].[K+]>>[Cl:15][C:4]1[CH:5]=[C:6]([CH3:11])[N+:7]([O-:10])=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C([N+](=CC1)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution results which
ADDITION
Type
ADDITION
Details
is added dropwise to ice
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted several times
CUSTOM
Type
CUSTOM
Details
After evaporating
CUSTOM
Type
CUSTOM
Details
the product is purified chromatographically on silica gel
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
crystallizes on standing, m.p. 37° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C([N+](=CC1)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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